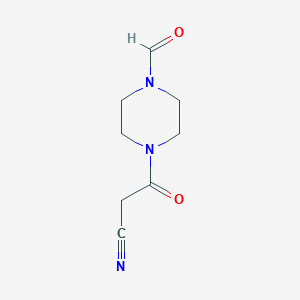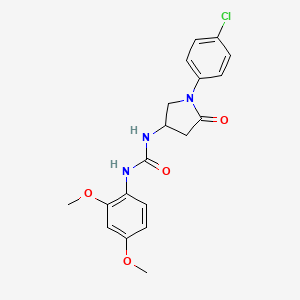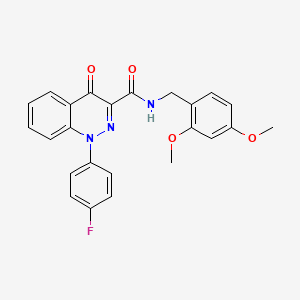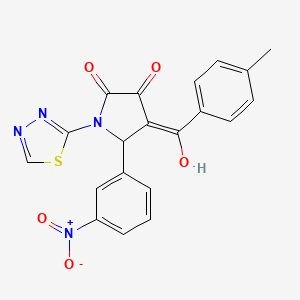
3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H14N4O5S and its molecular weight is 422.42. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study focused on the microwave-assisted synthesis of thiazole and benzothiazole fused pyranopyrimidine derivatives, evaluating their biological activity against various cancer cell lines. The research highlights a solvent-free, one-pot reaction method that avoids the need for catalysts and chromatographic purification, demonstrating selective cytotoxicity towards cancer cells over normal cells. This suggests potential applications in anticancer drug development for compounds with similar structures (Nagaraju et al., 2020).
Antimicrobial and Antifungal Properties
Another study synthesized a new series of triazolothiadiazoles bearing a pyrazole moiety, testing them for in vitro activities against certain strains of bacteria and fungi. The findings indicate that certain derivatives showed marked inhibition of bacterial and fungal growth, nearly equal to the standards. This research underscores the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2010).
Chemical Reactivity and Antileukemic Activity
Research into the chemical reactivity and antileukemic activity of bis(hydroxymethyl)pyrrolothiazole biscarbamates, including their sulfoxides and sulfones, revealed significant activity against murine P388 lymphocytic leukemia. The study's comparison of chemical reactivities suggested that the sulfones are among the most active compounds, pointing to potential applications in leukemia treatment (Anderson & Mach, 1987).
Synthesis and Anticancer Activity
A novel synthesis approach used chitosan-grafted-poly(4-vinylpyridine) as a catalyst under microwave irradiation to prepare arylazothiazoles and thiadiazoles, exploring their anticancer activity against colon and liver carcinoma cell lines. The results showed promising activity, especially for phenyl- and thiophen-2-yl-substituted thiadiazole derivatives, suggesting the potential for these compounds in cancer therapy (Gomha et al., 2015).
Eigenschaften
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c1-11-5-7-12(8-6-11)17(25)15-16(13-3-2-4-14(9-13)24(28)29)23(19(27)18(15)26)20-22-21-10-30-20/h2-10,16,25H,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDLBHKOHOWJZ-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

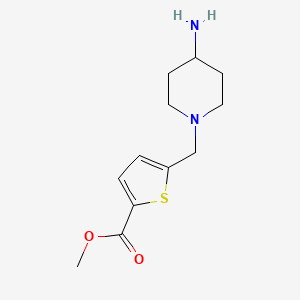

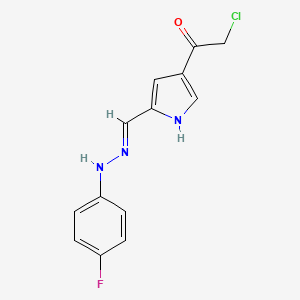
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)

![Ethyl 2-[(azidoacetyl)amino]benzoate](/img/structure/B2842826.png)

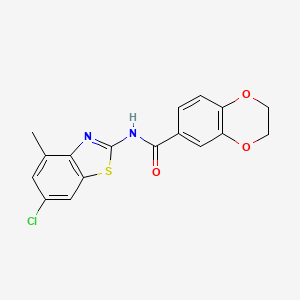

![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)
